molecular formula C15H19NO6 B6641881 2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid

2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid

Cat. No. B6641881
M. Wt: 309.31 g/mol
InChI Key: FGBZLNUJYKUKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid, also known as N-(4-Methoxyphenyl)-2-(4-oxo-2-quinazolin-3(4H)-yl)butanediamide, is a chemical compound that is used in scientific research. It is a quinazoline-derived compound that has been shown to have potential therapeutic effects in various diseases. In

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid in lab experiments include its potential therapeutic effects in various diseases, its high purity and yield, and its ability to inhibit various signaling pathways. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid. These include further studies on its mechanism of action, potential side effects, and optimal dosing regimens. Additionally, there is a need for research on its potential therapeutic effects in other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, there is a need for research on its potential use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid involves the reaction of 4-methoxybenzoyl chloride with 2-amino-3,4-dimethylbutanoic acid followed by the reaction with 2-amino-4-oxo-butanoic acid. The final product is obtained after purification by column chromatography. This method has been optimized for high yield and purity.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid has been used in several scientific research studies. It has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)butanoylamino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-22-11-7-5-10(6-8-11)3-2-4-13(17)16-12(15(20)21)9-14(18)19/h5-8,12H,2-4,9H2,1H3,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBZLNUJYKUKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid

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